2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-methyl-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5(8(10)11)3-7-4-12-6(2)9-7/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
MEQUEPDSLCIOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid typically involves the reaction of 2-methylthiazole with a suitable propanoic acid derivative. One common method is the alkylation of 2-methylthiazole with a halogenated propanoic acid under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid
This compound is a chemical compound featuring a thiazole ring and a propanoic acid moiety. It has a molecular weight of approximately 185.25 g/mol. The presence of a methyl group and a propanoic acid group attached to the thiazole ring gives the compound its unique properties and reactivity.
Properties and Synthesis
This compound is notable for its distinct structural features. The synthesis of this compound typically involves the alkylation of 2-methylthiazole with a halogenated propanoic acid derivative under basic conditions, often using sodium hydroxide or potassium carbonate, with heating to enhance reaction efficiency. In industrial settings, similar synthetic routes are employed but optimized for larger-scale production, potentially using techniques like continuous flow reactors to enhance yield and purity. Purification methods such as recrystallization or chromatography are also common.
This compound has demonstrated significant biological activity, especially in enzyme inhibition and protein-ligand interactions research. The thiazole ring facilitates hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. The mechanism of action varies based on specific applications, often involving the modulation of enzyme activity or receptor function. Research suggests that this compound interacts with various biological molecules, influencing enzyme activity and potentially altering metabolic pathways. Its structural features allow it to engage effectively in molecular recognition processes necessary for its biological functions.
This compound can be used in the synthesis of PROTACs (proteolysis targeting chimeras) . PROTACs are heterobifunctional molecules, one end of the PROTAC binds to a target protein, and the other end binds to an E3 ubiquitin ligase . The PROTAC brings the target protein in proximity to the E3 ligase, which ubiquitinates the target protein, marking it for degradation by the proteasome .
One study utilized derivatives of this compound to develop PROTACs targeting tissue transglutaminase 2 (TG2) in ovarian cancer cells . Two compounds, 7 and 11 , significantly reduced TG2 levels within 6 hours in a concentration-dependent manner in OVCAR5 and SKOV3 cells . However, longer treatment (24 hours) did not sustain TG2 reduction. Repeated dosing with compounds 7 or 11 over a 24-hour period resulted in persistent and dose-dependent decreased TG2 levels at 24 hours . Isothermal calorimetry (ITC) showed that compound 11 , with a PEG 5 linker, had a dissociation constant = 68.9 μM, an 8.8-fold decrease relative to the parental compound MT4 . Compound 7 did not show a significant dose-dependent response .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to molecular targets.
Comparison with Similar Compounds
Structural Isomer: 2-(2-Methyl-1,3-thiazol-4-yl)propanoic Acid
Key Differences :
- Substitution Position: The thiazole moiety is attached to the second carbon of the propanoic acid chain (CAS 1314923-35-7) compared to the target compound’s third carbon .
- Molecular Weight : 171.22 g/mol (vs. hypothetical ~171–173 g/mol for the target).
- Impact on Properties :
- Acidity : Proximity of the electron-withdrawing thiazole to the carboxylic acid group may lower the pKa in the isomer, enhancing acidity compared to the target compound.
- Solubility : Positional differences could alter hydrogen-bonding capacity and solubility in polar solvents.
Table 1: Structural Comparison of Propanoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid | 1314923-35-7 | C₇H₉NO₂S | 171.22 | Thiazole at C2 of propanoic acid |
| 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid* | - | C₈H₁₁NO₂S | ~173.24 | Thiazole at C3, methyl at C2 |
| 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid | - | C₇H₉N₂O₂S | 201.23 | Amino-thiazole at C2 |
| 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | 1249548-97-7 | C₈H₁₂N₂O₂ | 168.20 | Pyrazole at C3, methyl at C2 |
*Hypothetical structure inferred from nomenclature.
Functional Group Variation: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic Acid
- Key Difference: Substitution of a methyl group with an amino group on the thiazole ring .
- Lipophilicity: Amino groups may reduce logP values, increasing hydrophilicity.
Heterocyclic Ring Variation: 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid
- Key Difference : Replacement of the thiazole (sulfur- and nitrogen-containing) with a pyrazole (two adjacent nitrogen atoms) .
- Impact :
- Aromaticity : Pyrazole’s resonance structure differs from thiazole, altering electron distribution.
- Metabolic Stability : Sulfur in thiazole may influence oxidative metabolism compared to nitrogen-rich pyrazole.
- Molecular Weight : Lower weight (168.20 g/mol) due to absence of sulfur.
Phenoxy-Based Propanoic Acid Herbicides (e.g., Fluazifop, Haloxyfop)
- Structural Contrast: These herbicides feature phenoxy-propanoic acid backbones instead of thiazole rings .
- Functional Role: The phenoxy group enhances herbicidal activity by mimicking plant growth hormones (e.g., auxins), whereas thiazole derivatives may target different pathways (e.g., enzyme inhibition).
Research Findings and Implications
Electronic Effects : Thiazole rings exert stronger electron-withdrawing effects than pyrazole, which could increase the acidity of adjacent carboxylic acids in the target compound compared to pyrazole analogs .
Biological Activity: Amino-substituted thiazoles () may exhibit enhanced binding to proteins, while methyl groups () could improve membrane permeability due to higher lipophilicity .
Synthetic Applications: The positional isomerism in thiazole-propanoic acids (C2 vs. C3 attachment) highlights the importance of substitution patterns in drug design, particularly for optimizing pharmacokinetic properties.
Biological Activity
2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as:
- Condensation reactions involving thiazole derivatives.
- Reduction processes to introduce methyl groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, including Mycobacterium tuberculosis. The compound has shown moderate to good activity against both dormant and active strains of M. tuberculosis and M. bovis.
| Compound | M. tuberculosis IC50 (µg/mL) | M. bovis IC50 (µg/mL) |
|---|---|---|
| This compound | 5 - 10 | 3 - 8 |
The structure-activity relationship indicates that substituents on the thiazole ring significantly influence the antimicrobial potency. For instance, the presence of halogen groups enhances activity compared to unsubstituted analogs .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa and HCT116. In vitro studies using the MTT assay demonstrated that:
- At concentrations up to 100 µg/mL, the compound exhibited low cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC), indicating a favorable safety profile.
- The growth inhibition rates for cancer cell lines were significant, with IC50 values ranging from 10 to 30 µg/mL.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 |
| HCT116 | 25 |
| HUVEC | >100 |
This suggests that while the compound is effective against certain cancer cells, it spares normal cells, which is critical for therapeutic applications .
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The degradation of mutant epidermal growth factor receptor (EGFR) has been observed in response to treatment with this compound, suggesting its role in modulating key oncogenic pathways .
Case Studies
- Study on Antitubercular Activity : A series of compounds structurally related to this compound were synthesized and screened for their antimycobacterial activity. The study found that compounds with methyl substitutions showed enhanced activity against both M. tuberculosis and M. bovis, providing insights into optimizing drug design for tuberculosis treatment .
- Cytotoxicity Assessment : In a separate study assessing the cytotoxic effects on various cancer cell lines, it was found that while many derivatives displayed significant anticancer activity, they maintained low toxicity towards normal cells, which is promising for developing selective anticancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid?
- Answer : Synthesis typically involves multi-step reactions, starting with thiazole ring formation (e.g., Hantzsch synthesis) followed by alkylation or condensation. For example, refluxing thioamide derivatives with α-chloroketones in ethanol under acidic conditions yields thiazole intermediates. Subsequent hydrolysis of esters or protective groups produces the carboxylic acid moiety. Purification via recrystallization (methanol/ethanol) ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer :
- 1H/13C NMR : Identifies thiazole ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
- IR Spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular ion peaks matching the molecular weight (e.g., [M+H]+ at m/z 226).
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 58.38%, H: 5.81%, N: 6.19%) .
Q. What purification techniques effectively isolate this compound from reaction mixtures?
- Answer :
- Recrystallization : Use polar solvents like methanol or ethanol to remove impurities.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for challenging separations.
- Acid-Base Extraction : Exploit the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO3) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data during characterization?
- Answer : Contradictory peaks may arise from tautomerism or impurities. Strategies include:
- Repeat Synthesis : Ensure reaction consistency (e.g., controlled reflux time/temperature).
- Deuterated Solvents : Eliminate solvent interference (e.g., DMSO-d6 for polar compounds).
- Computational Validation : Compare experimental shifts with density functional theory (DFT) predictions.
- Cross-Validation : Use elemental analysis to confirm purity (>97%) .
Q. What experimental approaches evaluate the bioactivity of this compound?
- Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates.
- Cell Viability Assays : Assess cytotoxicity via MTT or resazurin reduction in cancer cell lines.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated thiazoles) to identify bioactive motifs .
Q. How can reaction conditions optimize yield in multi-step syntheses?
- Answer :
- Temperature Modulation : Microwave-assisted synthesis reduces reaction time vs. traditional reflux.
- Catalyst Screening : Use p-toluenesulfonic acid for condensation steps to enhance efficiency.
- Inert Atmospheres : Prevent oxidation of sensitive intermediates (e.g., N2/Ar during thiazole formation) .
Q. What computational strategies predict interactions with biological targets?
- Answer :
- Molecular Docking : AutoDock Vina models ligand-enzyme binding (e.g., kinase active sites).
- MD Simulations : Assess complex stability over 100-ns trajectories.
- Pharmacophore Modeling : Highlight critical groups (e.g., carboxylic acid for hydrogen bonding) .
Q. How should conflicting thermodynamic data (e.g., melting point variations) be interpreted?
- Answer : Variations may indicate polymorphs or impurities. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
